molecular formula C37H50N6O14 B1664717 Antibiotic A 201A CAS No. 37305-78-5

Antibiotic A 201A

Cat. No.: B1664717
CAS No.: 37305-78-5
M. Wt: 802.8 g/mol
InChI Key: HELPZWNRUYNCJQ-QWJSOBSRSA-N
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Description

Antibiotic A 201A (CAS Registry Number: 37305-78-5) is a structurally complex compound with the IUPAC name (E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide. It features a hybrid structure combining a purine moiety, oxolan rings, and a trifluoroacetylated indole-chalcone scaffold . While its exact mechanism of action and clinical applications remain understudied in the provided evidence, its synthesis involves Friedel-Crafts fluoroacetylation under trifluoroacetic anhydride (TFAA) catalysis, a method shared with other indole-based antimicrobial agents .

Chemical Reactions Analysis

Structural Analysis

Antibiotic A 201A’s structure comprises a peptidic backbone with hydroxyl, methoxy, and amino groups. Key features include:

  • Molecular Formula : C₃₇H₅₀N₆O₁₄

  • Functional Groups : Aminodeoxy sugars, hydroxymethyl groups, and a methylpropenamide side chain

  • Synonyms : A201A, CID 6441582, CID 74997844

Property Value
Molecular Weight802.8 g/mol
PubChem CID6441582, 74997844
Chemical ClassGlycopeptide

Acid Hydrolysis

Glycopeptide antibiotics often undergo acid hydrolysis to isolate aglycone cores. For A 201A, hydrolysis may involve cleavage of peptide bonds or glycosidic linkages :

  • Reaction Conditions : Dilute acid (e.g., HCl) or enzymatic catalysts

  • Products : Aglycone peptides and aminodeoxy sugars

Amide Formation with Squaric Acid

Reactions with squaric acid esters yield derivatives with enhanced properties :

  • Reactants : Squaric acid ester (e.g., ethyl squarate), A 201A

  • Products : Asymmetric diamide derivatives (e.g., 13, 14 in Scheme 4 )

  • Mechanism : Reaction at the N-terminal amino group of the heptapeptide core

Table: Squaric Acid Derivatives

Antibiotic Derivative Key Features
Ristocetin A13Symmetric diamide structure
Aglyco-ristocetin A14Enhanced solubility

Chemical Oxidation

Antibiotics like A 201A may be oxidized under environmental conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS)

  • Pathways : Deamidation, hydroxylation, or ring-opening reactions

  • Example : Co₃O₄-catalyzed PMS oxidation reduces COD by 91% in similar compounds

Enzymatic Degradation

  • Enzymes : Laccases, peroxidases

  • Mechanism : Oxidation of aromatic rings or cleavage of peptide bonds

  • Key Finding : Laccase-mediated degradation reduces antimicrobial activity by altering molecular structure

Table: Oxidation and Enzymatic Methods

Method Reagents Outcome
Chemical OxidationH₂O₂, PMS, Co³⁺ catalystsRing-opening, COD reduction
Enzymatic DegradationLaccasesLoss of antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibiotic A 201A belongs to a class of indole-chalcone derivatives, which are known for their antimicrobial and antitumor activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Structural Features Synthesis Method Reported Activity
This compound Indole-chalcone, trifluoroacetyl group, purine moiety TFAA-promoted C-3 acetylation (Scheme 61) Antimicrobial (specifics undefined)
Compounds 204a–f 3-Trifluoroacetylindole-chalcone derivatives TFAA-mediated Friedel-Crafts acylation Antifungal, antitumor
A 204 Not fully described; likely a structural analog of A 201A Unspecified Undisclosed
Azole Antifungals Triazole/imidazole rings Nucleophilic substitution reactions Antifungal (CYP450 inhibition)
Fluoroquinolones Fluorinated quinolone core Multi-step halogenation and cyclization Broad-spectrum antibacterial

Key Observations :

Synthesis Specificity: Unlike azoles or fluoroquinolones, A 201A and its analogs (e.g., 204a–f) rely on trifluoroacetylation for functionalization, a method that enhances electrophilic reactivity and may improve target binding .

Activity Gaps : While 204a–f derivatives exhibit antifungal and antitumor activity, A 201A’s antimicrobial spectrum remains uncharacterized in the available literature, highlighting a critical research gap .

Mechanistic and Efficacy Comparisons

Antimicrobial Activity

  • Indole-Chalcone Derivatives : Compounds like 204a–f disrupt microbial cell membranes via hydrophobic interactions and inhibit enzymes like topoisomerase II .
  • A 201A Hypothetical Mechanism : The purine moiety may interfere with bacterial DNA/RNA synthesis (akin to sulfonamides or purine analogs), while the chalcone scaffold could destabilize membranes .

Recommendations :

  • Conduct comparative studies using standardized protocols (e.g., CLSI guidelines) .
  • Explore synergies with β-lactams or aminoglycosides to mitigate resistance .

Properties

CAS No.

37305-78-5

Molecular Formula

C37H50N6O14

Molecular Weight

802.8 g/mol

IUPAC Name

(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-

InChI Key

HELPZWNRUYNCJQ-QWJSOBSRSA-N

SMILES

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC

Isomeric SMILES

CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 201A;  A201A;  A-201A;  Antibiotic 201A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Antibiotic A 201A
Antibiotic A 201A
Antibiotic A 201A
Antibiotic A 201A
Antibiotic A 201A

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